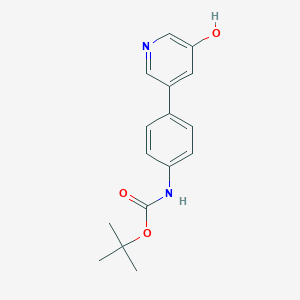![molecular formula C15H16N2O3S B6369066 2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% CAS No. 1261889-37-5](/img/structure/B6369066.png)
2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% (2H4P4PSP95) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that can be synthesized from pyridine and 4-pyrrolidinylsulfonylbenzaldehyde. This compound is used as a reagent in the synthesis of various compounds and can be used as a ligand in coordination chemistry. 2H4P4PSP95 has a wide range of applications in scientific research, including the synthesis of organic molecules, drug discovery, and biological research.
Applications De Recherche Scientifique
2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has a wide range of applications in scientific research. This compound can be used as a starting material for the synthesis of organic molecules. It can also be used as a ligand in coordination chemistry and as a reagent for the synthesis of other compounds. In addition, 2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% can be used in drug discovery and biological research.
Mécanisme D'action
2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has a wide range of applications in scientific research due to its ability to act as a ligand in coordination chemistry. This compound can bind to metal ions, such as copper and zinc, and form coordination complexes. These complexes can then be used in various chemical reactions, such as the synthesis of organic molecules.
Biochemical and Physiological Effects
2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has not been extensively studied for its biochemical and physiological effects. However, it is known to have some biological activity due to its ability to act as a ligand in coordination chemistry. This compound can bind to metal ions, such as copper and zinc, and form coordination complexes. These complexes can then be used in various biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, has a wide range of applications in scientific research, and can be used as a ligand in coordination chemistry. However, this compound is also limited in its use in laboratory experiments due to its relatively low solubility in water.
Orientations Futures
There are several potential future directions for the use of 2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% in scientific research. This compound can be used as a starting material for the synthesis of various organic molecules. It can also be used as a ligand in coordination chemistry and as a reagent for the synthesis of other compounds. In addition, 2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% could be used in drug discovery and biological research. Furthermore, further research could be conducted to explore the biochemical and physiological effects of this compound.
Méthodes De Synthèse
2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% can be synthesized by a two-step synthesis method. The first step involves the reaction of pyridine with 4-pyrrolidinylsulfonylbenzaldehyde in the presence of an acid catalyst. This reaction results in the formation of a pyridine derivative, 2-hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]pyridine. The second step involves the purification of the product by recrystallization. The purity of the product can be checked by thin-layer chromatography (TLC).
Propriétés
IUPAC Name |
4-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15-11-13(7-8-16-15)12-3-5-14(6-4-12)21(19,20)17-9-1-2-10-17/h3-8,11H,1-2,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYBDOJQQBNQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683253 |
Source


|
| Record name | 4-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-37-5 |
Source


|
| Record name | 4-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368986.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368994.png)

![3-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369009.png)

![2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369043.png)
![2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369048.png)

![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369059.png)
![3-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369078.png)

![3-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369091.png)

